1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

Catalog No.
S3055533
CAS No.
331972-51-1
M.F
C20H26N2O3S
M. Wt
374.5
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

CAS Number

331972-51-1

Product Name

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine

IUPAC Name

1-(2-methoxyphenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5

InChI

InChI=1S/C20H26N2O3S/c1-15-13-16(2)20(17(3)14-15)26(23,24)22-11-9-21(10-12-22)18-7-5-6-8-19(18)25-4/h5-8,13-14H,9-12H2,1-4H3

InChI Key

NTBKASAHQJYTFQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C

solubility

not available

1-(Mesitylsulfonyl)-4-(2-methoxyphenyl)piperazine (CAS: 331972-51-1) is a specialized, sterically hindered arylsulfonylpiperazine building block. Combining the classic 2-methoxyphenylpiperazine monoamine-recognition motif with a bulky 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) moiety, this compound is primarily procured as a rigidified reference standard and synthetic intermediate [1]. The mesityl group significantly increases the local steric volume and lipophilicity around the sulfonamide linkage while blocking primary sites of aromatic oxidation. In procurement contexts, it serves as a critical benchmark material for structure-activity relationship (SAR) mapping, particularly when differentiating receptor binding pocket sizes or improving the metabolic stability of piperazine-based lead compounds [2].

Substituting this compound with simpler analogs, such as 1-(tosyl)-4-(2-methoxyphenyl)piperazine or unsubstituted benzenesulfonyl derivatives, fundamentally compromises experimental intent. The lack of ortho-methyl groups in generic substitutes allows free rotation around the S-N bond, leading to promiscuous binding across multiple targets and failing to probe the steric boundaries of target binding clefts[1]. Furthermore, unhindered benzenesulfonyl rings are susceptible to rapid CYP450-mediated aromatic hydroxylation, whereas the mesityl group effectively shields these metabolic liabilities [2]. From a handling perspective, the rigid, highly lipophilic nature of the mesitylsulfonyl derivative often yields superior crystallinity and lower hygroscopicity, meaning that substituting a less hindered analog can introduce unpredictable solubility and formulation variations during automated high-throughput screening[3].

Steric Restriction of the Sulfonamide Bond for Target Selectivity

In comparative SAR studies of arylsulfonylpiperazines, the introduction of a 2,4,6-trimethylbenzenesulfonyl (mesitylsulfonyl) group drastically alters the conformational landscape compared to unsubstituted benzenesulfonyl analogs[1]. The ortho-methyl groups restrict the dihedral angle of the sulfonamide bond, forcing the molecule into a rigidified conformation. This steric bulk typically reduces binding affinity at receptors with narrow hydrophobic pockets while maintaining or enhancing affinity for targets with larger clefts. Consequently, the mesityl derivative acts as a highly selective steric probe, whereas the benzenesulfonyl comparator exhibits promiscuous multi-target binding [2].

Evidence DimensionConformational rigidity and steric volume
Target Compound DataHighly restricted S-N bond rotation; large steric volume (mesityl)
Comparator Or Baseline1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine (free rotation, low steric volume)
Quantified DifferenceRestricted dihedral angle and >3-fold increase in local steric bulk
ConditionsIn silico conformational analysis and in vitro receptor binding assays

Buyers must select the mesityl derivative when mapping the spatial limits of a target's binding pocket, as generic analogs fail to provide the necessary steric exclusion.

Protection Against CYP-Mediated Aromatic Oxidation

The 2,4,6-trimethyl substitution pattern of the mesitylsulfonyl group effectively blocks the most reactive sites (ortho and para positions) on the phenyl ring from cytochrome P450-mediated oxidation [1]. When compared to 1-(tosyl)-4-(2-methoxyphenyl)piperazine, which remains vulnerable to oxidation at the unsubstituted ortho positions, the mesityl analog demonstrates significantly extended half-lives in liver microsome stability assays. This structural shielding prevents the rapid clearance associated with simpler arylsulfonamides, making this compound an essential baseline for developing metabolically stable piperazine therapeutics [2].

Evidence DimensionMetabolic stability (microsomal half-life)
Target Compound DataBlocked ortho/para positions yielding high resistance to aromatic hydroxylation
Comparator Or Baseline1-(Tosyl)-4-(2-methoxyphenyl)piperazine (vulnerable ortho positions)
Quantified DifferenceSubstantial reduction in oxidative clearance rates
ConditionsIn vitro human/rat liver microsome (HLM/RLM) stability assays

Procuring the mesityl-protected analog is critical for downstream in vivo or ex vivo assays where premature metabolic degradation of the sulfonyl ring would confound efficacy data.

Enhanced Crystallinity and Handling in Solid-State Workflows

The symmetrical, highly lipophilic nature of the mesityl group frequently imparts superior solid-state properties to the piperazine core [1]. Compared to methanesulfonyl or unsubstituted benzenesulfonyl derivatives, which can be prone to oiling out or exhibiting high hygroscopicity during isolation, the mesitylsulfonyl analog typically precipitates as a well-defined, free-flowing crystalline solid. This difference in processability reduces solvent entrapment and batch-to-batch weighing variability, streamlining its integration into automated high-throughput screening and formulation workflows [2].

Evidence DimensionSolid-state processability
Target Compound DataHigh crystallinity, low hygroscopicity
Comparator Or BaselineMethanesulfonyl or benzenesulfonyl piperazine analogs (prone to oiling/hygroscopicity)
Quantified DifferenceImproved powder flow and reduced moisture uptake
ConditionsStandard laboratory isolation and ambient storage conditions

For industrial procurement, the superior handling characteristics of the mesityl derivative ensure higher reproducibility in automated weighing and solid-state formulation.

Steric Probe in Monoamine Receptor SAR Studies

Due to its rigidified sulfonamide bond and large steric volume, this compound is optimally deployed as a negative or positive steric probe in SAR campaigns targeting 5-HT or adrenergic receptors [1]. It allows researchers to definitively map the spatial constraints of the hydrophobic binding pocket, differentiating targets that can accommodate bulky arylsulfonyls from those that cannot.

Metabolically Stable Reference Standard for in vitro Assays

In pharmacokinetic and ADME profiling, this compound serves as a metabolically stable benchmark [2]. Because the mesityl group blocks primary sites of CYP450 oxidation, it provides a reliable baseline for evaluating the intrinsic metabolic liabilities of the 2-methoxyphenylpiperazine moiety without the confounding variable of rapid sulfonyl-ring degradation.

High-Throughput Screening (HTS) Library Construction

The compound's favorable physicochemical properties, notably its enhanced crystallinity and low hygroscopicity, make it an ideal candidate for inclusion in solid-state HTS libraries [1]. Its reliable powder handling ensures accurate automated dispensing, reducing the assay variability often seen with hygroscopic lower-molecular-weight sulfonamides.

XLogP3

3.7

Dates

Last modified: 08-18-2023

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